Chemical structure and stereochemistry of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Chemical structure and stereochemistry of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
This technical guide details the chemical structure, stereochemical dynamics, and synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid , a significant bicyclic scaffold in medicinal chemistry.[1]
Executive Summary
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid represents a privileged scaffold in drug discovery, particularly in the design of peptidomimetics and G-protein coupled receptor (GPCR) ligands. Its rigid bicyclic framework serves as a "molecular spacer" that can orient pharmacophores with high precision. This guide analyzes its unique stereochemical behavior—specifically the endo/exo isomerism and chair-chair/chair-boat conformational equilibrium—and provides a validated synthetic protocol.
Structural Fundamentals
The compound consists of a bicyclo[3.3.1]nonane skeleton, which comprises two cyclohexane rings sharing positions 1 and 5. The "bridge" carbon is position 9, which bears a ketone functionality.[1] Position 3 carries a carboxylic acid group.[2][3][4]
Connectivity and Numbering
-
Bridgehead Carbons: C1 and C5.
-
Bridge Carbon: C9 (Ketone).
-
Functionalization: C3 (Carboxylic Acid).[5]
-
Symmetry: The molecule possesses a plane of symmetry passing through C9, C3, and C7, rendering it achiral (meso) unless asymmetrically substituted elsewhere.[1]
Figure 1: Connectivity of 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid.[3][5][6][7][8][9] C9 is the ketone bridge; C3 bears the carboxyl group.
Stereochemical Analysis
The stereochemistry of this molecule is defined by two factors: Configuration (endo vs. exo) and Conformation (Chair-Chair vs. Chair-Boat).
Configurational Isomerism: Endo vs. Exo
The carboxylic acid at C3 can be oriented either endo (towards the C9 bridge) or exo (away from the bridge).
-
Endo-Isomer: The carboxyl group points "inward" toward the ketone bridge. This creates a potential transannular interaction with the C7 protons.
-
Exo-Isomer: The carboxyl group points "outward" (equatorial-like). In the parent hydrocarbon, this is thermodynamically preferred to avoid steric clash.[1]
Critical Insight: In the 9-oxo derivative, the sp² hybridization at C9 flattens the bridge, slightly relieving the severe 3,7-transannular strain found in the parent alkane.[1] Consequently, the endo-isomer is synthetically accessible and stable, often serving as the kinetic product in annulation reactions.[1]
Conformational Dynamics: The 3,7-Transannular Effect
The bicyclo[3.3.1]nonane system exists in an equilibrium between the Chair-Chair (CC) and Chair-Boat (CB) conformers.
-
Chair-Chair (CC): Generally the ground state. However, substituents at C3 (endo) and C7 (endo) suffer from severe steric repulsion (van der Waals radii overlap).[1]
-
Chair-Boat (CB): If the 3-endo substituent is bulky (like -COOH), the ring bearing it may flip to a boat conformation to relieve this strain.
For 3-endo-9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid , the molecule likely exists in a distorted CC conformation or flips to a CB form depending on solvent polarity and ionization state of the acid.
Figure 2: Conformational equilibrium. The 3-endo carboxyl group destabilizes the CC form, promoting the CB conformer.[1]
Synthetic Protocols
The most robust synthesis for the endo-carboxylic acid derivative utilizes a Stork Enamine Annulation strategy. This method is superior to adamantane fragmentation for introducing functional groups with stereocontrol.
Protocol: Enamine Annulation Route
Target: 3-endo-Bicyclo[3.3.1]nonane-3-carboxylic acid
Reagents:
-
Starting Material: 1-(1-Cyclohexenyl)pyrrolidine (Enamine).
-
Electrophile: 2-(Bromomethyl)acrylic acid benzyl ester (or ethyl ester).
-
Solvent: Dioxane or Acetonitrile.
-
Hydrolysis: H₂/Pd-C (for benzyl ester) or LiOH (for ethyl ester).
Step-by-Step Methodology:
-
Alkylation/Annulation:
-
Dissolve 1-(1-cyclohexenyl)pyrrolidine (1.0 equiv) in dry dioxane.
-
Add 2-(bromomethyl)acrylic acid ester (1.1 equiv) dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. The enamine acts as a nucleophile, attacking the electrophile.[1] The intermediate iminium ion undergoes cyclization (Michael-like closure) to form the bicyclic skeleton.
-
Mechanism:[1][4][6][7][9][10][11] The reaction proceeds via a domino alkylation-cyclization sequence, typically favoring the endo-carboxylate due to secondary orbital interactions (kinetic control).
-
-
Hydrolysis/Deprotection:
-
Treat the resulting ester with aqueous acid (to hydrolyze the enamine/imine to the ketone at C9) if not already achieved during workup.
-
For Benzyl Ester: Hydrogenate using 10% Pd/C in MeOH to cleave the benzyl group, yielding the free carboxylic acid.[1]
-
For Ethyl Ester: Saponify using LiOH in THF/H₂O, then acidify to pH 2.[1]
-
-
Purification:
-
Recrystallize from ethyl acetate/hexanes.
-
Yield: Typically 60-70% overall.
-
Quantitative Data Summary
| Parameter | Value / Observation |
| Melting Point | 126–127 °C (for endo-acid) |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; Sparingly soluble in water |
| pKa | ~4.5 (Carboxylic acid) |
| Stability | Stable at RT; Avoid strong bases (potential for epimerization/decarboxylation) |
Spectroscopic Characterization (NMR)[5][12]
Verification of the endo-configuration is best achieved via ¹H and ¹³C NMR.
¹H NMR (400 MHz, CDCl₃):
-
δ 12.1 ppm (br s, 1H): Carboxylic acid proton (-COOH).[4]
-
δ 2.4–2.6 ppm (m): Bridgehead protons (H1, H5).[1]
-
δ 1.6–2.0 ppm (m): Ring methylene protons.
-
Key Feature: Absence of large W-coupling (long-range) for the H3 proton if the carboxyl is endo (H3 is exo), or specific NOE correlations between H3 and H7 if in a boat conformation.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~215 ppm: C9 (Ketone C=O).
-
δ 183.3 ppm: Carboxyl C=O.
-
δ 36.6, 32.5, 28.7 ppm: Skeletal carbons.[1]
References
-
Kharchenko, S., & Kirby, A. J. (2019).[1] Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 24(3), 572.[1][8] (Provides synthesis and NMR data for 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid). Link
-
Peters, J. A., et al. (1975).[1] 3,7-Disubstituted bicyclo[3.3.1]nonanes—III: Conformational analysis. Tetrahedron, 31(19), 2273-2281.[1] (Foundational work on chair-chair vs. chair-boat preferences). Link
-
Momose, T., et al. (1979).[1] Bicyclo[3.3.1]nonanes as synthetic intermediates.[5][6][7][8][9][12][13][14][15] Chemical & Pharmaceutical Bulletin, 27(6), 1448-1453.[1] (Discusses enamine annulation routes). Link
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